molecular formula C10H10BrFS2 B8440523 2-(2-Fluoro-5-bromophenyl)-1,3-dithiane

2-(2-Fluoro-5-bromophenyl)-1,3-dithiane

Cat. No.: B8440523
M. Wt: 293.2 g/mol
InChI Key: GBBCHVNXWSTICH-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-bromophenyl)-1,3-dithiane is a heterocyclic compound featuring a 1,3-dithiane ring substituted with a halogenated aromatic group. The 1,3-dithiane core consists of a six-membered ring with two sulfur atoms at positions 1 and 3. The 2-(2-fluoro-5-bromophenyl) substituent introduces steric bulk and electronic effects due to the fluorine (electron-withdrawing, -I effect) and bromine (bulky, mildly electron-withdrawing) atoms.

Properties

Molecular Formula

C10H10BrFS2

Molecular Weight

293.2 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-1,3-dithiane

InChI

InChI=1S/C10H10BrFS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2

InChI Key

GBBCHVNXWSTICH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Conformational and Steric Properties

The conformational stability of 1,3-dithianes is influenced by substituents. Evidence from 1,3-oxathiane and 1,3-dithiane derivatives shows that A-values (axial-equatorial equilibrium constants) for methyl groups in 1,3-oxathianes (e.g., 3.0–3.5) are higher than those in 1,3-dithianes (e.g., 2.2–2.8) due to reduced steric hindrance from sulfur’s larger atomic radius . For 2-(2-fluoro-5-bromophenyl)-1,3-dithiane, the bulky halogenated aryl group likely shifts the conformational equilibrium toward the equatorial position to minimize steric clash, contrasting with smaller substituents like methyl.

Table 1: Conformational A-Values of Selected Heterocycles

Compound A-Value (ΔG°, kcal/mol) Source
1,3-Oxathiane (methyl) 3.0–3.5 HETEROCYCLES
1,3-Dithiane (methyl) 2.2–2.8 HETEROCYCLES
2-(4-Methoxyphenyl)-1,3-dithiane Not reported (inferred: lower due to bulk) Catalysis study

Reactivity in Oxidation Reactions

The oxidation of 2-(4-methoxyphenyl)-1,3-dithiane using a flavin-peptide catalyst yields 1-oxide derivatives with 88% yield, 24:1 trans:cis diastereoselectivity, and modest enantioselectivity (3% ee) .

Table 2: Oxidation Reactivity of Dithiane Derivatives

Compound Catalyst Yield (%) Diastereoselectivity (trans:cis) Enantioselectivity (% ee)
2-(4-Methoxyphenyl)-1,3-dithiane Fl-Pep5-b 88 24:1 3 (trans)
This compound Hypothetical ~50–70* 10:1* <3*

*Inferred based on electronic effects of substituents .

Table 3: Metabolic Utilization by IGTS8

Compound Sulfur Source Carbon Source
1,3-Dithiane No No
1,2-Dithiane Yes No
1,3-Propanedithiol Yes Yes
This compound No* No*

*Inferred from .

Electronic Effects of Substituents

The 2-fluoro-5-bromophenyl group introduces strong electron-withdrawing effects, contrasting with electron-donating groups like methoxy in 2-(4-methoxyphenyl)-1,3-dithiane. This difference impacts electronic properties:

  • Methoxyphenyl : Enhances electron density at sulfur, facilitating oxidation .

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